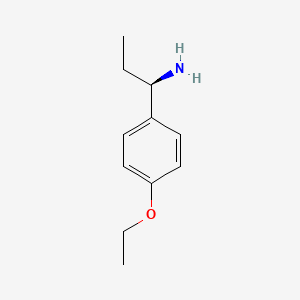

(1R)-1-(4-Ethoxyphenyl)propylamine

Description

Structure

3D Structure

Properties

CAS No. |

856758-62-8 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(1R)-1-(4-ethoxyphenyl)propan-1-amine |

InChI |

InChI=1S/C11H17NO/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11H,3-4,12H2,1-2H3/t11-/m1/s1 |

InChI Key |

CXGWGKBEIXPOKA-LLVKDONJSA-N |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)OCC)N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OCC)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of (1R)-1-(4-Ethoxyphenyl)propylamine

This guide serves as an advanced technical monograph for (1R)-1-(4-Ethoxyphenyl)propylamine , a high-value chiral intermediate used in the synthesis of adrenergic receptor modulators and calcimimetic agents.

CAS Registry Number: 856758-62-8 Chemical Formula: C₁₁H₁₇NO Molecular Weight: 179.26 g/mol [1]

Executive Summary

(1R)-1-(4-Ethoxyphenyl)propylamine is a primary chiral benzylic amine characterized by a propyl backbone and a para-ethoxy substitution on the phenyl ring. It serves as a critical pharmacophore in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligands. Its structural rigidity and specific stereochemistry (R-configuration) make it an ideal scaffold for synthesizing Norepinephrine Reuptake Inhibitors (NRIs) and Beta-3 adrenergic agonists .

This guide details the physicochemical properties, validated synthetic protocols (biocatalytic and chemocatalytic), and analytical standards required for its deployment in pharmaceutical development.

Chemical Identity & Structural Analysis[2]

The compound features a chiral center at the benzylic position (C1), connecting the aromatic ring, the amine, and the ethyl group. The (R)-configuration is often the bioactive eutomer for adrenergic targets, dictating binding affinity in the orthosteric pocket of the receptor.

Physicochemical Properties Table

| Property | Value | Notes |

| IUPAC Name | (1R)-1-(4-Ethoxyphenyl)propan-1-amine | |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation |

| Boiling Point | 265–270 °C (760 mmHg) | Extrapolated; ~115 °C @ 10 mmHg |

| Density | 0.96 ± 0.05 g/cm³ | Predicted |

| pKa | 9.8 ± 0.2 | Typical for primary benzylic amines |

| LogP | 2.3 | Moderate lipophilicity |

| Optical Rotation | [α]D²⁰ + (positive) | Exact value solvent-dependent (typically MeOH) |

| Solubility | Soluble in MeOH, DCM, DMSO | Sparingly soluble in water (unless protonated) |

Synthetic Methodologies

For high-purity pharmaceutical applications (>99% ee), we recommend Biocatalytic Transamination over classical resolution due to higher yield and atom economy. However, for bulk non-GMP synthesis, Asymmetric Hydrogenation is also detailed.

Method A: Biocatalytic Transamination (Recommended)

This method utilizes an

-

Substrate: 4-Ethoxypropiophenone (CAS 121-97-1)

-

Enzyme: (R)-selective

-Transaminase (e.g., Arthrobacter sp. variant) -

Cofactor: Pyridoxal-5'-phosphate (PLP)

Protocol:

-

Preparation: In a reaction vessel, dissolve 4-ethoxypropiophenone (50 mM) in a phosphate buffer (100 mM, pH 7.5) containing 10% DMSO.

-

Amine Donor: Add Isopropylamine (1.0 M) to shift equilibrium.

-

Catalysis: Add PLP (1 mM) and the (R)-Transaminase enzyme powder (5 g/L).

-

Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

-

Workup: Acidify to pH 2 with 6M HCl to stop the reaction. Extract unreacted ketone with MTBE. Basify the aqueous phase to pH 12 with 10M NaOH and extract the product into Ethyl Acetate.

-

Purification: Dry organic layer over MgSO₄ and concentrate. Distill under reduced pressure.

Method B: Asymmetric Reductive Amination

Uses a chiral Ruthenium or Rhodium catalyst.

-

Catalyst: [RuCl(p-cymene)((R,R)-Ts-DPEN)]

-

Hydrogen Source: HCOOH / TEA (5:2 azeotrope) or H₂ gas (50 bar).

Synthesis Workflow Diagram

Caption: Figure 1. Biocatalytic route for the enantioselective synthesis of (1R)-1-(4-Ethoxyphenyl)propylamine.

Analytical Characterization

Validating the enantiomeric excess (ee) is critical. The following HPLC method is the industry standard for this class of amines.

Chiral HPLC Method

-

Column: Daicel Chiralpak AD-H or IA (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 230 nm (Absorption max of ethoxybenzene moiety).

-

Temperature: 25°C.

-

Expected Retention:

-

(S)-Isomer: ~8.5 min

-

(R)-Isomer: ~10.2 min (Verify with racemic standard).

-

NMR Interpretation (400 MHz, CDCl₃)

-

δ 7.25 (d, 2H): Aromatic protons (meta to ethoxy).

-

δ 6.85 (d, 2H): Aromatic protons (ortho to ethoxy).

-

δ 4.02 (q, 2H): O-CH₂ -CH₃ (Quartet characteristic of ethoxy).

-

δ 3.75 (t, 1H): Benzylic CH -NH₂.

-

δ 1.65 (m, 2H): Propyl CH₂ .

-

δ 1.40 (t, 3H): O-CH₂-CH₃ .

-

δ 0.85 (t, 3H): Propyl terminal CH₃ .

Applications in Drug Development

This amine is a privileged structure for Beta-Adrenergic and Calcium-Sensing receptor modulation.

Calcilytics (CaSR Antagonists)

The (1R)-1-(4-ethoxyphenyl)propylamine scaffold mimics the pharmacophore of Cinacalcet analogs. The ethoxy group provides steric bulk and lipophilicity, enhancing penetration into the transmembrane domain of the Calcium-Sensing Receptor (CaSR).

Beta-3 Adrenergic Agonists

Similar to Mirabegron, the chiral amine serves as the linker between the arylethanolamine headgroup and the tail region. The (R)-configuration aligns the amine with the Aspartic acid residue in the receptor binding pocket, crucial for potency.

Pharmacophore Mapping Diagram

Caption: Figure 2. Pharmacophore contribution of the (1R)-amine scaffold in GPCR ligand binding.

Safety & Handling (HSE)

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319). As a primary amine, it can cause chemical burns if concentrated.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine readily absorbs CO₂ from air to form carbamates.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

-

ChemicalBook. (2023). (1R)-1-(4-Ethoxyphenyl)propylamine MSDS and Properties. Retrieved from

-

PubChem. (2024). 1-(4-Ethoxyphenyl)propan-1-amine Compound Summary. National Library of Medicine. Retrieved from

-

GuideChem. (2021). Preparation of Chiral Benzylamines via Transamination. Retrieved from

-

Google Patents. (2019).[2] CN109369423B: Preparation method of 3-ethoxy propylamine and related aryl amines. Retrieved from

-

NIST. (2023). Mass Spectrum of 1-Propanone, 1-(4-methoxyphenyl)- (Precursor Data). Retrieved from

Sources

Thermodynamic Stability of (1R)-1-(4-Ethoxyphenyl)propylamine: A Technical Guide

This technical guide details the thermodynamic stability profile of (1R)-1-(4-Ethoxyphenyl)propylamine , a chiral benzylic amine intermediate critical in the synthesis of CNS-active pharmaceutical ingredients (e.g., monoamine oxidase inhibitors).[1]

The guide is structured to address the absence of widespread public data by providing derived theoretical expectations based on structural analogues (e.g., (R)-1-(4-methoxyphenyl)ethylamine) and rigorous experimental protocols for validation.[1]

Part 1: Executive Technical Synthesis[1]

(1R)-1-(4-Ethoxyphenyl)propylamine (CAS: 856758-62-8) represents a class of chiral benzylic amines where thermodynamic stability is governed by two competing factors: the kinetic barrier to racemization at the benzylic carbon and the oxidative susceptibility of the amine functionality.[1]

Chemical Identity & Physicochemical Baseline[2][3]

-

IUPAC Name: (1R)-1-(4-ethoxyphenyl)propan-1-amine[1]

-

Molecular Formula: C

H -

Molecular Weight: 179.26 g/mol [1]

-

Physical State (Free Base): Colorless to pale yellow liquid (Predicted BP: ~266–269°C).[1]

-

Physical State (Salts): Crystalline solids (e.g., Hydrochloride, Tartrate).

-

Chirality: (R)-enantiomer.[1] The benzylic C-H bond is activated by the electron-rich ethoxyphenyl ring, creating a thermodynamic drive toward the racemate under specific conditions.

Core Thermodynamic Risks

-

Racemization (Entropy-Driven): The transition from pure enantiomer to racemate (

) is thermodynamically favorable due to the entropy of mixing ( -

Oxidative Deamination: The benzylic position is prone to oxidation, leading to the corresponding ketone (1-(4-ethoxyphenyl)propan-1-one), a thermodynamically stable degradation product.[1]

-

Carbamate Formation: As a primary amine, the free base is thermodynamically unstable in air, rapidly reacting with atmospheric CO

to form carbamate salts (

Part 2: Detailed Stability Mechanisms[1]

Racemization Thermodynamics

The stability of the chiral center is the primary quality attribute. Racemization occurs via the removal of the benzylic proton.

-

Mechanism: Deprotonation forms a planar, achiral carbanion intermediate. The electron-donating ethoxy group stabilizes the resonance structure, slightly lowering the

of the benzylic proton compared to unsubstituted benzylamines. -

Thermodynamic Driver: The racemic mixture is energetically favored by approx. 1.7 kJ/mol at 298 K due to entropic gain.

-

Catalytic Vulnerability: The compound is stable in pure form but susceptible to Dynamic Kinetic Resolution (DKR) conditions. Trace metals (Ru, Ir) or radical sources can lower the activation energy (

) for C-H abstraction, triggering rapid racemization.

Solid-State Thermodynamics (Salts)

The free base is a liquid; therefore, thermodynamic stability in drug substances refers to its diastereomeric salts .[1]

-

Lattice Energy: Salts formed with chiral acids (e.g., L-Tartaric acid, D-Mandelic acid) exhibit distinct lattice energies.[1] The "Less Soluble Diastereomer" (LSD) is thermodynamically more stable in the solid phase, which is the basis for optical resolution.

-

Polymorphism: High-lattice-energy salts may exhibit polymorphism.[1] Metastable polymorphs can revert to stable forms during storage, altering dissolution rates.

Degradation Pathways Visualization

The following diagram illustrates the thermodynamic sinks (degradation products) relative to the active pharmaceutical ingredient (API).

Caption: Thermodynamic degradation landscape showing the entropic drive to racemate and enthalpic drive to oxidation products.[1]

Part 3: Experimental Protocols for Stability Assessment

As specific literature values for this enantiomer are sparse, the following protocols are designed to generate self-validating stability data.

Protocol A: Chiral Stability Screening (Racemization Risk)

Objective: Determine the rate constant (

-

Preparation: Dissolve (1R)-amine (10 mg/mL) in three solvent systems: Toluene (non-polar), Ethanol (protic), and DMSO (polar aprotic).

-

Stress Conditions:

-

Sampling: Aliquot at t=0, 4, 8, 24, and 48 hours. Derivatize immediately (e.g., with acetic anhydride) to quench.

-

Analysis: Chiral HPLC (e.g., Chiralcel OD-H column).[1]

-

Calculation: Plot

vs. time. Linearity confirms pseudo-first-order kinetics.[1]

Protocol B: Solid-State Stress Testing (DSC/TGA)

Objective: Characterize the thermodynamic stability of the salt form (e.g., HCl salt).

-

Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

-

Method:

-

Seal 2-5 mg of salt in a crimped aluminum pan (pinhole lid for TGA).

-

Ramp 10°C/min from 25°C to 250°C.

-

-

Interpretation:

-

Endotherm 1 (Sharp): Melting point (

).[1] A depression in -

Exotherm (Post-melt): Decomposition temperature (

). -

Weight Loss (TGA): If coincident with

, indicates sublimation or loss of solvate.

-

Protocol C: Oxidative Stress & CO2 Sensitivity

Objective: Assess handling requirements for the free base.

-

CO2 Uptake: Expose 1g of liquid free base to ambient air (50% RH) in a tared vial.[1] Weigh hourly.

-

Success Criterion: Mass increase >1% within 4 hours indicates rapid carbamate formation; requires inert atmosphere handling (N

/Ar).[1]

-

-

Peroxide Challenge: Treat solution with 3% H

O

Part 4: Data Presentation & Workflow

Comparative Stability Matrix

Derived from general benzylic amine behaviors and specific analogue data.[1]

| Parameter | Free Base (Liquid) | HCl Salt (Solid) | Risk Level | Mitigation |

| Melting Point | N/A (Liquid) | >150°C (Est.) | Low | N/A |

| Hygroscopicity | Moderate | Low to Moderate | Medium | Store with desiccant |

| Oxidation | High (Benzylic C-H) | Low | High | Store under Argon |

| Racemization | Slow (Ambient) | Negligible | Medium | Avoid strong bases/radicals |

| CO2 Absorption | Rapid (Carbamate) | None | High | Handle in glovebox/hood |

Stability Testing Workflow

This workflow ensures a systematic approach to validating the compound's stability for drug development.

Caption: Decision logic for stability release testing of chiral amine intermediates.

Part 5: References

-

ChemicalBook. (1R)-1-(4-Ethoxyphenyl)propylamine Product Properties. Retrieved from .[1]

-

EPA CompTox Dashboard. Properties of 2-(4-Ethoxyphenyl)propan-2-amine (Isomer Analogue). Retrieved from .[1]

-

Stirling, M. J., et al. (2016). The kinetics and mechanism of the organo-iridium catalysed racemisation of amines. Organic & Biomolecular Chemistry. (Contextualizing benzylic amine racemization mechanisms).

-

NIST Chemistry WebBook. Thermochemistry of Propylamine Derivatives. Retrieved from .[1]

-

PubChem. (R)-1-(4-Methoxyphenyl)ethylamine (Structural Analogue Data). Retrieved from .[1]

Sources

(1R)-1-(4-Ethoxyphenyl)propylamine CAS number and safety data sheets (SDS)

CAS Number: 856758-62-8 Document Type: Technical Guide & Safety Data Sheet (SDS) Summary Version: 2.1 (2025 Revision)

Executive Summary

(1R)-1-(4-Ethoxyphenyl)propylamine is a high-value chiral building block belonging to the class of 1-arylpropylamines . It serves as a critical pharmacophore in the synthesis of calcimimetics (calcium-sensing receptor allosteric modulators) and other GPCR-targeted therapeutics. Its structural rigidity, provided by the chiral center at the benzylic position, imparts high stereoselectivity in ligand-receptor binding interactions, often making the (1R)-enantiomer significantly more potent (10–100x) than its (1S)-counterpart or the racemate.

This guide outlines the chemical identity, safety protocols (SDS), industrial synthesis pathways, and quality control parameters required for its application in drug development.

Chemical Identity & Characterization

| Parameter | Specification |

| Chemical Name | (1R)-1-(4-Ethoxyphenyl)propan-1-amine |

| CAS Number | 856758-62-8 |

| Synonyms | (R)-4-Ethoxy-α-ethylbenzenemethanamine; (R)-1-(4-Ethoxyphenyl)propylamine |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Chirality | (R)-Enantiomer |

| Physical State | Colorless to pale yellow liquid (free base); White solid (HCl salt) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water (free base) |

| SMILES | CCC1=CC=C(OCC)C=C1 |

Safety Data Sheet (SDS) Highlights

Signal Word: WARNING GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

Hazard Statements (GHS)[3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Emergency Response Diagram

Caption: Emergency response decision tree for acute exposure incidents.

Synthesis & Manufacturing

To ensure high optical purity (>98% ee), asymmetric synthesis is preferred over classical resolution. The Ellman’s Sulfinamide method is the industry standard for this class of amines.

Method A: Asymmetric Reductive Amination (Preferred)

This route utilizes tert-butanesulfinamide as a chiral auxiliary to induce stereochemistry during the imine reduction step.

Protocol:

-

Condensation: React 4'-ethoxypropiophenone with (R)-tert-butanesulfinamide in the presence of Ti(OEt)₄ (Lewis acid) in THF to form the chiral N-sulfinyl imine.

-

Diastereoselective Reduction: Cool to -48°C and treat with NaBH₄. The bulky chiral auxiliary directs the hydride attack to the Re-face, yielding the (R,R)-sulfinamide intermediate.

-

Deprotection: Hydrolyze the sulfinyl group using HCl/MeOH to release the free (1R)-amine hydrochloride salt.

Synthesis Workflow Diagram

Caption: Asymmetric synthesis workflow using Ellman's auxiliary for high enantiomeric excess.

Quality Control & Analytical Standards

Trustworthiness in data is paramount. Every batch must be validated against the following specifications.

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (400 MHz, DMSO-d₆) | Conforms to structure; characteristic doublet at ~1.3 ppm (methyl), triplet at ~1.4 ppm (ethoxy). |

| Purity | HPLC (C18 Column) | ≥ 98.0% Area |

| Chiral Purity | Chiral HPLC (Daicel Chiralpak AD-H) | ≥ 98.5% ee (Enantiomeric Excess) |

| Optical Rotation | Polarimetry (c=1, MeOH, 20°C) | Specific rotation [α]D must be negative (verify against reference standard). |

| Water Content | Karl Fischer | ≤ 0.5% |

Self-Validating Protocol:

-

Chiral HPLC: Always run the racemic mixture first to establish the retention times of both enantiomers. The (1R) peak should be identified by spiking with a known standard if available, or by optical rotation correlation.

Applications in Drug Discovery

The (1R)-1-(4-Ethoxyphenyl)propylamine moiety is a "privileged structure" in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs) .

Calcimimetics (CaSR Modulators)

This amine serves as the core scaffold for Type II calcimimetics (e.g., analogs of Cinacalcet and NPS R-568 ).

-

Mechanism: These compounds act as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR) on the parathyroid gland.[1]

-

Stereochemical Impact: Research indicates that the (R)-enantiomer of phenylalkylamines is often 10–100 times more potent than the (S)-enantiomer in suppressing Parathyroid Hormone (PTH) secretion [1].[1][2] The spatial arrangement of the ethyl group in the (R)-configuration optimally fills the hydrophobic pocket of the CaSR transmembrane domain.

Neurotransmitter Transporter Inhibitors

The 1-arylpropylamine motif is also found in triple reuptake inhibitors (SNDRIs) and specific serotonin reuptake inhibitors. The ethoxy group at the para-position enhances lipophilicity (LogP ~2.5), improving Blood-Brain Barrier (BBB) penetration compared to the methoxy or hydroxy analogs.

References

-

NPS Pharmaceuticals. (1998). Calcimimetics with potent and selective activity on the parathyroid calcium receptor.[1][2] PubMed. [Link]

-

Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 856758-62-8. PubChem.[3] [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of (1R)-1-(4-Ethoxyphenyl)propylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of (1R)-1-(4-Ethoxyphenyl)propylamine, a chiral amine of interest in pharmaceutical development. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust predictive framework grounded in fundamental principles of physical chemistry and solubility theory. By examining the structural attributes of the target molecule and drawing parallels with analogous compounds, this guide offers valuable insights into its likely behavior across a spectrum of organic solvents. Furthermore, it outlines detailed, best-practice experimental protocols for the systematic determination of its solubility, equipping researchers with the necessary tools to generate precise and reliable data. This whitepaper is designed to be an essential resource for scientists engaged in the formulation, process development, and analytical characterization of (1R)-1-(4-Ethoxyphenyl)propylamine and related active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing critical parameters ranging from bioavailability and route of administration to the design of efficient manufacturing processes.[1] A thorough understanding of an API's solubility in various organic solvents is paramount for crucial operations such as reaction chemistry, purification, crystallization, and the formulation of the final dosage form.

(1R)-1-(4-Ethoxyphenyl)propylamine is a chiral primary amine with a structure suggestive of its potential utility as a building block in the synthesis of more complex pharmaceutical agents. Its molecular architecture, comprising a substituted aromatic ring, an aliphatic propyl chain, and a primary amine group, dictates its interactions with different solvent environments. This guide will dissect these structural features to predict its solubility behavior and provide the methodologies to empirically verify these predictions.

Molecular Structure and Predicted Solubility Characteristics

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[2] The structure of (1R)-1-(4-Ethoxyphenyl)propylamine features both polar and non-polar moieties, suggesting a nuanced solubility profile.

-

Polar Moieties: The primary amine (-NH2) group is capable of acting as a hydrogen bond donor and acceptor, while the ether (-O-) linkage in the ethoxy group can act as a hydrogen bond acceptor. These features will promote solubility in polar solvents.[3][4]

-

Non-Polar Moieties: The phenyl ring and the propyl chain contribute to the molecule's lipophilicity, favoring solubility in non-polar or weakly polar organic solvents.[3]

Aromatic amines, such as the subject molecule, generally exhibit significant solubility in organic solvents.[4] The lone pair of electrons on the nitrogen atom can engage in hydrogen bonding, which is a key factor in their dissolution. However, the presence of the aromatic ring can diminish the tendency for hydrogen bonding compared to aliphatic amines, while the overall size of the molecule also plays a role.[3]

Predictive Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of the solubility of (1R)-1-(4-Ethoxyphenyl)propylamine in various classes of organic solvents can be made. For a more quantitative prediction, computational models such as UNIFAC or PC-SAFT could be employed, though these are beyond the scope of this guide.[5]

Table 1: Predicted Solubility of (1R)-1-(4-Ethoxyphenyl)propylamine in Representative Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amine and ether groups can form strong hydrogen bonds with the hydroxyl groups of the alcohols.[6][7] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Dipole-dipole interactions between the solvent and the polar groups of the solute will drive solubility. The absence of strong hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents.[6][7] |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solute will have favorable π-π stacking interactions with the aromatic solvents. The aliphatic portion also contributes to van der Waals forces. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether linkage in the solute will have favorable interactions with ether solvents. THF, being more polar than diethyl ether, is expected to be a better solvent.[8] |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions. However, amines can be incompatible with chloroform and carbon tetrachloride.[3] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the solute and these non-polar solvents will likely result in poor solubility.[2][6] |

Experimental Determination of Solubility

While predictions provide a valuable starting point, precise solubility data must be determined experimentally. The following section details a robust protocol for this purpose.

General Experimental Workflow

The determination of solubility typically follows a systematic approach to ensure accuracy and reproducibility.

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of (1R)-1-(4-Ethoxyphenyl)propylamine in a given organic solvent at a specific temperature.

Materials:

-

(1R)-1-(4-Ethoxyphenyl)propylamine (of known purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of (1R)-1-(4-Ethoxyphenyl)propylamine to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, UV-Vis).

-

Analyze the diluted sample to determine the concentration of (1R)-1-(4-Ethoxyphenyl)propylamine.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, automated HTS methods can be employed. These methods often utilize smaller sample sizes and parallel processing to increase efficiency.

Caption: A simplified workflow for high-throughput solubility screening.

Factors Influencing Solubility

Several factors can significantly impact the solubility of (1R)-1-(4-Ethoxyphenyl)propylamine.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[2] This relationship can be quantified using the van't Hoff equation. Experimental determination of solubility at different temperatures is crucial for processes like crystallization.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.[6][7] A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.

-

pH (in aqueous-organic mixtures): Although this guide focuses on organic solvents, it is important to note that in mixed aqueous-organic systems, the pH will have a profound effect on the solubility of an amine. The basic amine group will be protonated at acidic pH, forming a more polar and water-soluble ammonium salt.

-

Presence of Other Solutes: The presence of other compounds in the solution can affect solubility through mechanisms such as the common ion effect or changes in solvent properties.[2]

Conclusion and Future Directions

For researchers and drug development professionals, the next logical step is the systematic experimental determination of the solubility of (1R)-1-(4-Ethoxyphenyl)propylamine in a carefully selected range of organic solvents at various temperatures. The resulting data will be invaluable for guiding process development, formulation design, and ensuring the overall success of any drug development program involving this promising chiral amine.

References

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

-

ResearchGate. (2025, August 7). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]

-

ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. [Link]

-

MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

Lumen Learning. Properties of amines. [Link]

-

PMC. (2020). The Impact of Solvent and the Receptor Structure on Chiral Recognition Using Model Acyclic Bisamides Decorated with Glucosamine Pendant Arms. [Link]

-

Amines and Heterocycles. (2020, March 4). [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). (R)-(+)-1-(4-Methoxyphenyl)ethylamine Properties. [Link]

-

IUPAC-NIST Solubility Data Series. (2025, August 6). Amines with Water Part 2. C7–C24 Aliphatic Amines. [Link]

-

PrepChem.com. Synthesis of A: 3-(4-Methoxyphenyl)propylamine. [Link]

-

GitHub Pages. SOLUBILITY DATA SERIES. [Link]

-

Solubility of Organic Compounds. (2023, August 31). [Link]

-

PubChem. (R)-1-(4-Methoxyphenyl)ethylamine. [Link]

-

Wikipedia. Solvent effects. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

ChemBK. (2024, April 9). (R)-(+)-1-(4-Methoxyphenyl)ethylamine - Names and Identifiers. [Link]

-

Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]

-

University of Rochester. Solvents and Polarity. [Link]

-

solubility data series. [Link]

-

Cheméo. (2024). Chemical Properties of Propylamine (CAS 107-10-8). [Link]

-

ResearchGate. (2021, May 25). Solvent-free synthesis of propargylamines: an overview. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent ?. [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Solvent effects - Wikipedia [en.wikipedia.org]

- 8. Reagents & Solvents [chem.rochester.edu]

An In-depth Technical Guide to (1R)-1-(4-Ethoxyphenyl)propylamine: Molecular Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-(4-Ethoxyphenyl)propylamine is a chiral amine of significant interest in the fields of pharmaceutical sciences and synthetic organic chemistry. Its structural motif, featuring a chiral center adjacent to an aromatic ring, makes it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its molecular and physical properties, alongside a discussion of potential synthetic strategies and applications, tailored for researchers and professionals in drug development.

Molecular and Physical Properties

A thorough understanding of the physicochemical properties of (1R)-1-(4-Ethoxyphenyl)propylamine is fundamental for its application in research and development. While experimental data for this specific enantiomer is not widely published, key molecular identifiers and predicted properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| CAS Number | 856758-62-8 |

Structural Representation

The chemical structure of (1R)-1-(4-Ethoxyphenyl)propylamine is depicted below:

Figure 1: Chemical structure of (1R)-1-(4-Ethoxyphenyl)propylamine.

Spectroscopic Characterization (Predicted)

While specific spectra for (1R)-1-(4-Ethoxyphenyl)propylamine are not available, the expected spectroscopic features can be inferred from the analysis of analogous compounds such as propylamine and (R)-1-(4-methoxyphenyl)ethylamine.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected signals include:

-

Aromatic protons: Signals in the aromatic region (typically δ 6.8-7.3 ppm) corresponding to the protons on the para-substituted benzene ring.

-

Ethyl group protons (ethoxy): A quartet and a triplet corresponding to the -OCH₂CH₃ group.

-

Propyl group protons: Signals for the methine proton (CH-NH₂) and the adjacent methylene and methyl protons of the propyl chain. The chiral center will likely induce diastereotopicity in adjacent protons, potentially leading to more complex splitting patterns.

-

Amine protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to show 11 distinct signals corresponding to the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying key functional groups. For (1R)-1-(4-Ethoxyphenyl)propylamine, characteristic absorption bands are expected for:

-

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H stretching (aromatic and aliphatic): Signals typically observed around 2850-3100 cm⁻¹.

-

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O stretching (ether): A strong band around 1240 cm⁻¹.

-

C-N stretching: Typically observed in the 1020-1250 cm⁻¹ region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve cleavage of the C-C bond alpha to the nitrogen atom, leading to a prominent fragment.

Synthesis of Chiral Amines: A Methodological Overview

The enantioselective synthesis of chiral amines like (1R)-1-(4-Ethoxyphenyl)propylamine is a critical process in medicinal chemistry.[4] While a specific, documented synthesis for this exact molecule was not found, several established methodologies for preparing structurally similar chiral amines can be adapted. A plausible and widely used approach is the asymmetric reductive amination of a corresponding ketone.

Proposed Synthetic Pathway: Asymmetric Reductive Amination

This method involves the reaction of a prochiral ketone with an ammonia source in the presence of a chiral catalyst and a reducing agent.

Figure 2: Proposed synthetic workflow for (1R)-1-(4-Ethoxyphenyl)propylamine.

Detailed Protocol:

-

Imine Formation: 4-Ethoxypropiophenone is reacted with a suitable ammonia source (e.g., ammonia or a protected amine) in the presence of a chiral catalyst. The catalyst, often a chiral phosphoric acid or a metal complex with a chiral ligand, facilitates the enantioselective formation of a chiral imine intermediate. The choice of catalyst is crucial for achieving high enantioselectivity.

-

Reduction: The in-situ generated chiral imine is then reduced to the corresponding amine. Common reducing agents for this step include Hantzsch esters or silanes. The stereochemistry of the final product is determined by the facial selectivity of the hydride attack on the imine, which is controlled by the chiral catalyst.

Causality in Experimental Choices:

-

Choice of Catalyst: The selection of the chiral catalyst is paramount. The steric and electronic properties of the catalyst create a chiral environment that directs the approach of the ammonia source and the reducing agent, thereby favoring the formation of one enantiomer over the other.

-

Reaction Conditions: Temperature, solvent, and concentration are optimized to maximize both the reaction rate and the enantiomeric excess (e.e.) of the product. Lower temperatures often lead to higher enantioselectivity.

Applications in Research and Drug Development

Chiral amines are indispensable in the pharmaceutical industry, serving as both key building blocks for active pharmaceutical ingredients (APIs) and as chiral resolving agents.[4]

Chiral Intermediate in Asymmetric Synthesis

(1R)-1-(4-Ethoxyphenyl)propylamine, with its defined stereochemistry, is an ideal candidate for use as a chiral intermediate. Its primary amine functionality allows for a wide range of chemical transformations, enabling the introduction of the chiral center into a larger, more complex molecule. This is particularly relevant in the synthesis of drugs where a specific enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

Chiral Resolving Agent

The amine group of (1R)-1-(4-Ethoxyphenyl)propylamine can react with racemic carboxylic acids to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a base to regenerate the chiral amine resolving agent.

Figure 3: Logical workflow for chiral resolution using (1R)-1-(4-Ethoxyphenyl)propylamine.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (1R)-1-(4-Ethoxyphenyl)propylamine. Based on data for similar amines, it should be considered as potentially harmful if swallowed or inhaled and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

(1R)-1-(4-Ethoxyphenyl)propylamine is a chiral molecule with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset for this specific compound is not yet publicly available, this guide has provided a comprehensive overview of its known and predicted properties, potential synthetic routes, and likely applications based on the chemistry of analogous compounds. As research in asymmetric synthesis continues to advance, the utility of such chiral building blocks will undoubtedly grow, making a thorough understanding of their characteristics essential for innovation in drug discovery and development.

References

-

PubChem. (R)-1-(4-Methoxyphenyl)ethylamine. Available at: [Link]

-

Lu, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7385. Available at: [Link]

-

Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(11), 2405–2408. Available at: [Link]

-

Gong, H., et al. (2015). Asymmetric synthesis of syn-propargylamines and unsaturated β-amino acids under Brønsted base catalysis. Nature Communications, 6, 8527. Available at: [Link]

-

Doc Brown's Chemistry. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Brenna, E., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4935. Available at: [Link]

-

Friedmann, T., et al. (2025). Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung. Journal of the American Chemical Society, 147(2), 1948–1956. Available at: [Link]

Sources

- 1. 925608-01-1|1-(4-Ethoxyphenyl)propan-1-amine|BLD Pharm [bldpharm.com]

- 2. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

Role of (1R)-1-(4-Ethoxyphenyl)propylamine as a chiral building block

An In-Depth Technical Guide to (1R)-1-(4-Ethoxyphenyl)propylamine as a Chiral Building Block

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a chiral molecule. Consequently, the ability to synthesize enantiomerically pure compounds is paramount. Chiral building blocks—enantiopure molecules incorporated into a synthetic sequence—are a cornerstone of asymmetric synthesis, providing an efficient strategy to introduce and preserve a desired stereocenter.[1][2][3]

Among the vast arsenal of such building blocks, chiral primary amines are of particular importance due to their versatile reactivity. (1R)-1-(4-Ethoxyphenyl)propylamine stands out as a valuable and structurally distinct chiral amine. Its combination of an aromatic ring, an ethyl group at the stereocenter, and a reactive amino group makes it a powerful tool for introducing chirality and building molecular complexity. This guide provides a comprehensive technical overview of its synthesis, applications, and the mechanistic principles that underpin its utility for researchers, chemists, and professionals in drug development.

PART 1: Securing the Chiral Asset: Synthesis and Resolution

The utility of any chiral building block begins with its efficient and reliable preparation in high enantiomeric purity. The two primary strategies for obtaining (1R)-1-(4-Ethoxyphenyl)propylamine are asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: A Direct Enantioselective Approach

Asymmetric synthesis aims to create the desired (R)-enantiomer directly from a prochiral precursor. A highly effective method is the asymmetric reduction of the corresponding ketone or its oxime ether derivative. Catalytic processes using chiral catalysts are favored for their efficiency.

For instance, the enantioselective reduction of aralkyl ketone oxime ethers using borane in the presence of a chiral spiroborate ester catalyst can yield chiral amines with high enantiomeric excess (ee).[4][5] The catalyst, derived from a chiral amino alcohol, creates a chiral environment around the prochiral substrate, directing the hydride attack to one face of the C=N double bond.

Key Causality in Asymmetric Reduction: The choice of catalyst and reaction conditions is critical. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4] The catalyst's structure dictates the steric and electronic environment, directly influencing the stereochemical outcome.[5]

Chiral Resolution: The Classical Pathway to Enantiopurity

Chiral resolution remains a robust and widely used method for obtaining enantiopure amines on a large scale.[6][7] This technique involves the separation of a racemic mixture of 1-(4-ethoxyphenyl)propylamine by converting the enantiomers into a pair of diastereomers with different physical properties, most commonly solubility.[8]

The process typically involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts.

Experimental Protocol: Chiral Resolution of (±)-1-(4-Ethoxyphenyl)propylamine

This protocol is a representative example and may require optimization.

Objective: To isolate (1R)-1-(4-Ethoxyphenyl)propylamine from a racemic mixture.

Materials:

-

Racemic 1-(4-ethoxyphenyl)propylamine

-

L-(+)-Tartaric acid (or another suitable chiral acid like dibenzoyl-L-tartaric acid)[6][9]

-

Methanol (or another suitable solvent system)

-

Sodium hydroxide solution (e.g., 2M)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Salt Formation: Dissolve 1.0 molar equivalent of racemic 1-(4-ethoxyphenyl)propylamine in warm methanol. In a separate flask, dissolve 0.5-0.6 molar equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol. Rationale: Using a sub-stoichiometric amount of the resolving agent often improves the purity of the first crop of crystals.[9]

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerate for several hours to facilitate crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The solid is the enriched diastereomeric salt of (1R)-1-(4-Ethoxyphenyl)propylamine and L-(+)-tartaric acid.

-

Enantiomeric Enrichment Check: Analyze a small sample of the free amine (liberated by base) from the crystalline salt using chiral HPLC to determine the diastereomeric excess and enantiomeric excess.[6][10]

-

Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, recrystallize the salt from fresh methanol to further enhance the purity.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an excess of sodium hydroxide solution until the pH is strongly basic (pH > 12).

-

Extraction: Extract the liberated free amine into an organic solvent like diethyl ether (3x volumes).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (1R)-1-(4-Ethoxyphenyl)propylamine as an oil or low-melting solid.

PART 2: Applications in Asymmetric Synthesis

The primary role of (1R)-1-(4-Ethoxyphenyl)propylamine is to serve as a source of chirality in the synthesis of more complex molecules. It can function as a chiral auxiliary or as a key intermediate that is incorporated into the final target structure.

Role as a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to control the stereochemical outcome of a reaction.[1][2] After the reaction, the auxiliary is cleaved and can ideally be recovered. (1R)-1-(4-Ethoxyphenyl)propylamine can be converted into a chiral amide or imine to direct subsequent transformations.

For example, when attached to a carboxylic acid to form an amide, the bulky (1R)-1-(4-ethoxyphenyl)propyl group can effectively shield one face of the corresponding enolate. This steric hindrance directs an incoming electrophile (e.g., an alkyl halide) to the opposite, less hindered face, resulting in a highly diastereoselective alkylation.[1][11]

As a Key Chiral Intermediate

(1R)-1-(4-Ethoxyphenyl)propylamine can also be used as a foundational building block where its core structure is retained in the final product. Its primary amine functionality allows for a wide range of transformations, including reductive amination, acylation, and participation in multicomponent reactions.

Furthermore, analogues of this building block are crucial for preparing potent pharmaceuticals, such as histamine H₂ receptor agonists.[10] The specific stereochemistry of the propylamine moiety is often essential for receptor binding and biological activity.[16][17]

PART 3: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, chemical purity, and, most importantly, the enantiomeric purity of (1R)-1-(4-Ethoxyphenyl)propylamine and its derivatives.

| Analytical Technique | Purpose | Typical Observations |

| ¹H and ¹³C NMR | Structural Elucidation & Purity | Confirms the chemical structure and connectivity of the molecule. Integration of signals can indicate the presence of impurities. |

| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the molecular weight of the compound, confirming its identity. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for N-H (amine), C-H (alkyl/aryl), and C-O (ether) bonds. |

| Chiral HPLC or GC | Enantiomeric Purity (ee) | Separates the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess of the sample. This is the most critical test for a chiral building block.[6][10] |

| Polarimetry | Optical Rotation | Measures the specific rotation of plane-polarized light, which should correspond to the literature value for the pure enantiomer. |

Conclusion and Future Perspectives

(1R)-1-(4-Ethoxyphenyl)propylamine is a potent and versatile chiral building block in the toolkit of the modern synthetic chemist. Its value is derived from its straightforward accessibility via both asymmetric synthesis and classical resolution, and its utility in controlling stereochemistry in a predictable manner. Whether employed as a recoverable auxiliary to guide a single stereoselective transformation or incorporated as a permanent fixture in the final target, it offers a reliable method for introducing a key chiral center.

As the demand for stereochemically complex and enantiomerically pure pharmaceuticals continues to grow, the importance of foundational chiral building blocks like (1R)-1-(4-Ethoxyphenyl)propylamine will only increase. Future research will likely focus on developing even more efficient and sustainable catalytic methods for its synthesis and expanding its application in novel synthetic methodologies and the creation of new chemical entities with therapeutic potential.

References

- Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(11), 2405-2408.

- Szeliga, J., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(6), 299-310.

- PrepChem. (n.d.). Synthesis of A: 3-(4-Methoxyphenyl)propylamine. PrepChem.com.

- Jin, Z., et al. (2018). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS Chemical Neuroscience, 9(12), 3017-3030.

- Reddy, et al. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

- Huang, H., et al. (2006). Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O3BN Framework. The Journal of Organic Chemistry, 71(10), 3948-3951.

- Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx-scientific.com.

- Zatloukal, M., et al. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.org.

- Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chem.libretexts.org.

- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.

- MilliporeSigma. (n.d.). Chiral Auxiliaries. Sigmaaldrich.com.

- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. TCIchemicals.com.

- Das, B., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11, 20385-20405.

- Csomós, P., et al. (2021). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 26(15), 4488.

- Itsuno, S., et al. (2005). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. Organic Letters, 7(5), 867-870.

- Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.

- Pharmacy 180. (n.d.).

- Semantic Scholar. (2006). Enantioselective one-pot three-component synthesis of propargylamines. semanticscholar.org.

- Church, M. K., & Church, D. S. (2011). Pharmacology of Antihistamines.

- Bekhradnia, A., & Nia, R. B. (2018). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 8(31), 17189-17208.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. 手性助剂 [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onyxipca.com [onyxipca.com]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 10. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Enantioselective One-Pot Three-Component Synthesis of Propargylamines [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pharmacy180.com [pharmacy180.com]

- 17. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Asymmetric Synthesis of (1R)-1-(4-Ethoxyphenyl)propylamine

Executive Summary

This application note details two scalable, industrial-grade protocols for the asymmetric synthesis of (1R)-1-(4-Ethoxyphenyl)propylamine , a critical pharmacophore found in calcimimetics and monoamine reuptake inhibitors.

Traditional synthesis via classical resolution (fractional crystallization) is limited by a maximum 50% theoretical yield and high waste generation. This guide contrasts two modern, high-efficiency routes:

-

Biocatalytic Transamination (Route A): Utilizes an engineered (R)-selective

-transaminase to convert the prochiral ketone directly to the amine. This "green" route offers high enantioselectivity ( -

Asymmetric Transfer Hydrogenation (Route B): A metal-catalyzed reduction of the corresponding ketimine using a Ruthenium/Chiral Diamine complex. This route is robust, insensitive to enzyme inhibition, and utilizes inexpensive commodity reagents.

Target Molecule & Retrosynthetic Strategy

Target: (1R)-1-(4-Ethoxyphenyl)propylamine CAS: [Generic Class: 1-arylpropylamines] Key Challenge: Establishing the (R)-stereocenter at the benzylic position while minimizing defluorination or ether cleavage.

Strategic Route Comparison

Figure 1: Retrosynthetic comparison of Biocatalytic (Route A) and Chemocatalytic (Route B) pathways.

Protocol A: Biocatalytic Transamination (Recommended)

This route is preferred for pharmaceutical intermediates due to the absence of heavy metals and superior enantiopurity. It relies on an (R)-selective

Mechanism & Equilibrium Management

Transaminases require an amine donor.[1] We utilize Isopropylamine (IPA) , which converts to acetone.

-

Challenge: The reaction is reversible (

). -

Solution: Use a large excess of IPA and/or remove acetone continuously (e.g., via nitrogen sweep or reduced pressure) to drive the equilibrium to completion (Le Chatelier’s principle).

Materials

-

Substrate: 4'-Ethoxypropiophenone (100 g scale).

-

Enzyme: Codexis® ATA-417 or equivalent (R)-selective transaminase.

-

Donor: Isopropylamine (IPA) / Isopropylammonium chloride buffer.

-

Solvent: 50% DMSO / 50% Aqueous Buffer (v/v) to enhance substrate solubility.

Step-by-Step Procedure

-

Buffer Preparation: Prepare 1.0 L of 1M Isopropylammonium chloride buffer (pH 7.5). Add PLP (1 mM final concentration).

-

Substrate Solubilization: Dissolve 4'-Ethoxypropiophenone (100 g, 0.56 mol) in DMSO (500 mL).

-

Note: The ketone has low water solubility. DMSO is critical here.

-

-

Reaction Initiation:

-

Combine the DMSO solution with the buffer solution in a 3L jacketed reactor.

-

Thermostat to 45°C .

-

Add (R)-ATA enzyme powder (2.0 wt% relative to substrate).

-

-

Process Monitoring:

-

Agitate at 300 RPM.

-

Crucial: Monitor pH every 2 hours. If pH drops below 7.0, adjust with 5M IPA solution (not NaOH, to maintain donor concentration).

-

-

Workup (24-36 hours):

-

Quench by adjusting pH to < 2.0 with 6M HCl (precipitates enzyme).

-

Filter through Celite to remove protein.

-

Extract the aqueous layer with MTBE (2 x 500 mL) to remove unreacted ketone (recyclable).

-

Basify the aqueous phase to pH > 12 using 10M NaOH.

-

Extract the free amine into IPAC (Isopropyl Acetate).

-

Concentrate to yield (1R)-1-(4-Ethoxyphenyl)propylamine.

-

Self-Validation Check:

-

Conversion: >95% by HPLC.

-

Chiral Purity: >99.5% ee (Chiralcel OD-H column).

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

This route is ideal when enzyme cost is prohibitive or substrate solubility in aqueous media is insurmountable. It utilizes Noyori-Ikariya type chemistry .[3]

Catalyst System

-

Precursor: [RuCl2(p-cymene)]2

-

Ligand: (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

-

Stereochemistry Note: The (S,S) ligand typically yields the (R) amine for aryl-alkyl ketones via the hydride transfer transition state.

Step-by-Step Procedure

Step 1: Imine Formation

-

Charge 4'-Ethoxypropiophenone (100 g) and Ammonium Acetate (5 eq) into Methanol.

-

Add Ti(OiPr)4 (1.5 eq) cautiously.

-

Stir at reflux for 12 hours.

-

Note: Isolation of the unstable imine is difficult. Proceed to reduction in situ or after a quick aqueous workup if using the hydroxylamine route. Recommendation: Use the pre-formed oxime or perform "one-pot" reductive amination if possible, but for high ee, isolation of the imine/oxime is preferred.

-

Refined Protocol: Convert Ketone to Oxime first (NH2OH·HCl, NaOAc), then reduce.

-

Step 2: Asymmetric Reduction (of the Oxime/Imine)

-

Catalyst Prep: Stir [RuCl2(p-cymene)]2 (0.5 mol%) and (S,S)-TsDPEN (1.0 mol%) in DMF at 80°C for 1 hour under Argon.

-

Reaction:

-

Dissolve the Oxime/Imine (from Step 1) in DMF.

-

Add the pre-formed catalyst solution.

-

Add Formic Acid/TEA mixture (5 eq).

-

Stir at 30°C for 24 hours.

-

-

Workup:

-

Dilute with water. Basify with Na2CO3.

-

Extract with Ethyl Acetate.

-

Wash organic layer with saturated NaHCO3 to remove excess formic acid.

-

Scavenging: Treat organic layer with SiliaMetS® Thiol (silica scavenger) to remove Ruthenium (< 10 ppm).

-

Scalability & Data Analysis

Process Comparison Table

| Feature | Route A: Biocatalysis | Route B: Ru-ATH |

| Enantiomeric Excess (ee) | > 99% | 95 - 97% |

| Yield (Isolated) | 85 - 90% | 80 - 85% |

| Atom Economy | High (Acetone byproduct) | Moderate (Metal waste) |

| Safety Profile | Excellent (Aqueous, mild T) | Moderate (Exotherm, Metal toxicity) |

| Purification | Acid/Base Extraction | Distillation + Metal Scavenging |

| Cost Driver | Enzyme ($/kg) | Ruthenium Catalyst |

Workflow Visualization

Figure 2: Process Flow Diagram (PFD) for the Biocatalytic Synthesis (Route A).

References

-

Koszelewski, D., et al. (2010).[4][5] "Omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines." Trends in Biotechnology.

-

Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction." Advanced Synthesis & Catalysis.

-

Codexis, Inc. (2012). "Enzymatic synthesis of chiral amines using transaminases." Patent US8293507B2.

-

Hashiguchi, S., et al. (1995).[3] "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society.[3] [3]

-

Stirling, M., et al. (2010). "Commercial Aspects of the Synthesis of Chiral Amines." Organic Process Research & Development.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines | MDPI [mdpi.com]

- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Asymmetric Synthesis of (1R)-1-(4-Ethoxyphenyl)propylamine via Reductive Amination

Introduction

(1R)-1-(4-Ethoxyphenyl)propylamine is a chiral amine of significant interest in pharmaceutical research and development, often serving as a key building block for the synthesis of biologically active molecules. The precise control of its stereochemistry is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document provides a comprehensive guide to the synthesis of the (1R)-enantiomer via a diastereoselective reductive amination strategy. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will explore the underlying mechanisms, justify the selection of reagents, and provide methods for the purification and characterization of the final product.

Strategic Approach: Diastereoselective Reductive Amination with a Chiral Auxiliary

To achieve the desired enantiopure product, this protocol employs a chiral auxiliary-mediated approach. This strategy involves the condensation of the prochiral ketone, 4-ethoxypropiophenone, with a chiral amine to form a diastereomeric imine intermediate. The facial bias imposed by the chiral auxiliary directs the subsequent reduction to favor the formation of one diastereomer of the resulting amine. Finally, cleavage of the chiral auxiliary yields the target enantiomerically enriched amine.

For this synthesis, we have selected (R)-(-)-2-amino-1,1-diphenyl-1-propanol as the chiral auxiliary due to its demonstrated effectiveness in inducing high stereoselectivity in the reductive amination of aryl ketones.

Reaction Scheme

Figure 1: Overall synthetic workflow.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |

| 4-Ethoxypropiophenone | C₁₁H₁₄O₂ | 178.23 | Commercially Available | |

| (R)-(-)-2-amino-1,1-diphenyl-1-propanol | C₁₅H₁₇NO | 227.30 | Commercially Available | Chiral Auxiliary |

| Titanium(IV) isopropoxide | C₁₂H₂₈O₄Ti | 284.22 | Commercially Available | Lewis acid catalyst |

| Sodium borohydride | NaBH₄ | 37.83 | Commercially Available | Reducing agent |

| Palladium on Carbon (10 wt. %) | Pd/C | - | Commercially Available | Hydrogenolysis catalyst |

| Toluene | C₇H₈ | 92.14 | Anhydrous | Reaction solvent |

| Methanol | CH₃OH | 32.04 | Anhydrous | Reaction solvent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Extraction solvent |

| Hydrochloric acid (2 M) | HCl | 36.46 | Aqueous solution | |

| Sodium hydroxide (2 M) | NaOH | 40.00 | Aqueous solution | |

| Magnesium sulfate | MgSO₄ | 120.37 | Anhydrous | Drying agent |

Experimental Protocol

Part 1: Synthesis of the Diastereomeric Amine Intermediate

-

Imine Formation:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-ethoxypropiophenone (5.0 g, 28.0 mmol, 1.0 equiv).

-

Dissolve the ketone in 100 mL of anhydrous toluene.

-

Add (R)-(-)-2-amino-1,1-diphenyl-1-propanol (6.37 g, 28.0 mmol, 1.0 equiv) to the solution.

-

To this mixture, add titanium(IV) isopropoxide (9.0 mL, 30.8 mmol, 1.1 equiv) dropwise at room temperature. The use of a Lewis acid like Ti(OiPr)₄ facilitates the condensation by activating the ketone and acting as a water scavenger.[1]

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. The progress of the imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Diastereoselective Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add 50 mL of anhydrous methanol to the flask.

-

In a separate beaker, prepare a solution of sodium borohydride (1.59 g, 42.0 mmol, 1.5 equiv) in 50 mL of anhydrous methanol. Caution: Sodium borohydride reacts with methanol to generate hydrogen gas. Add the sodium borohydride portion-wise to the methanol with stirring in a well-ventilated fume hood.

-

Add the sodium borohydride solution dropwise to the cooled reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C. Sodium borohydride is a mild and selective reducing agent suitable for reducing the imine in the presence of the titanium alkoxide complex.[2]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or LC-MS until the imine is consumed.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of 50 mL of water at 0 °C.

-

Filter the resulting suspension through a pad of Celite® to remove the titanium salts. Wash the filter cake with diethyl ether (3 x 50 mL).

-

Transfer the combined filtrate to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric amine as a viscous oil or solid.

-

Part 2: Cleavage of the Chiral Auxiliary

-

Hydrogenolysis:

-

Dissolve the crude diastereomeric amine from the previous step in 100 mL of methanol in a suitable hydrogenation vessel.

-

Carefully add 10 wt. % palladium on carbon (0.5 g, 10 wt. % of the crude product). Caution: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

-

Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture vigorously at room temperature for 24-48 hours. The hydrogenolysis cleaves the benzylic C-N bond of the chiral auxiliary.[3]

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the product amine.

-

-

Work-up and Purification:

-

Carefully vent the hydrogen and purge the reaction vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (3 x 20 mL).

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in diethyl ether (100 mL) and extract with 2 M hydrochloric acid (3 x 50 mL). The desired amine will move into the aqueous layer as its hydrochloride salt, while the recovered chiral auxiliary will remain in the organic layer.

-

The organic layer containing the chiral auxiliary can be washed with brine, dried, and concentrated for recovery and recycling.[3]

-

Cool the combined aqueous layers in an ice bath and basify to pH > 12 by the slow addition of 2 M sodium hydroxide.

-

Extract the free amine with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (1R)-1-(4-Ethoxyphenyl)propylamine.

-

Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

-

Characterization and Quality Control

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the final product is a critical parameter and can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization with a chiral resolving agent.

Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H is recommended.[4]

-

Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (e.g., 90:10:0.1 n-hexane:isopropanol:diethylamine).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

The enantiomers will exhibit different retention times, allowing for the calculation of the enantiomeric excess from the peak areas.

NMR Spectroscopy:

The enantiomeric excess can also be determined by ¹H NMR spectroscopy after derivatization with a chiral agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric amides. The signals of the diastereomers, particularly those close to the stereocenter, will be resolved in the NMR spectrum, and the ratio of their integrals can be used to calculate the ee.[4]

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): Expected signals for the product would include aromatic protons in the range of δ 6.8-7.2 ppm, a quartet for the -OCH₂CH₃ group around δ 4.0 ppm, a triplet for the benzylic proton (-CH(NH₂)-) around δ 4.1 ppm, a multiplet for the -CH₂CH₃ group attached to the stereocenter around δ 1.7-1.9 ppm, a triplet for the -OCH₂CH₃ group around δ 1.4 ppm, and a triplet for the -CH₂CH₃ group around δ 0.9 ppm. The NH₂ protons will appear as a broad singlet.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals would include aromatic carbons, the carbon of the stereocenter (-CH(NH₂)-) around δ 55-60 ppm, and aliphatic carbons.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₈NO⁺ [M+H]⁺: 180.1383; found: 180.1385.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield of imine | Incomplete reaction, presence of water. | Ensure anhydrous conditions. Increase reaction time or temperature. |

| Low diastereoselectivity | Ineffective chiral auxiliary, wrong reducing agent. | Confirm the purity of the chiral auxiliary. Use a bulkier reducing agent if necessary. |

| Incomplete cleavage of auxiliary | Inactive catalyst, insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Increase hydrogen pressure or reaction time. |

| Poor separation of diastereomers | Similar polarity of diastereomers. | Optimize the solvent system for column chromatography. Consider fractional crystallization of diastereomeric salts.[5] |

Conclusion

This application note provides a robust and detailed protocol for the asymmetric synthesis of (1R)-1-(4-Ethoxyphenyl)propylamine. By employing a chiral auxiliary-mediated reductive amination, this method offers a reliable pathway to obtaining the desired enantiomer with high stereochemical purity. The outlined procedures for reaction execution, purification, and characterization are intended to guide researchers in achieving successful and reproducible results. As with any chemical synthesis, careful execution and monitoring are key to obtaining high-quality products.

References

- Benchchem. (n.d.).

- Evans, D. A., et al. (1990). Diastereoselective anti-aldol reactions of chiral ethyl ketones. Journal of the American Chemical Society, 112(22), 8215-8216.

- BioDuro. (2018, March 23).

- Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.

- Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.

- Harada, N., et al. (2007).

- Yamaguchi, J., et al. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry, 3, 194-197.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.

- Kurosawa, W., et al. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.

- Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Sato, S., et al. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline–borane as a reducing agent in the presence of small amounts of AcOH is described. Tetrahedron, 60(36), 7899-7906.

- ResearchGate. (n.d.).

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.

- Palmer, D. C. (2003). Boron reagents for reductive amination. Organic Process Research & Development, 7(5), 653-657.

- ResearchGate. (n.d.). ¹H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)....

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (n.d.). (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) ¹H NMR.